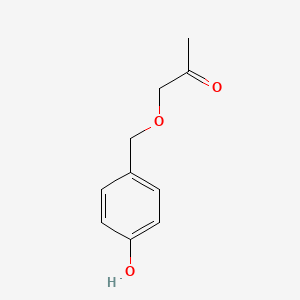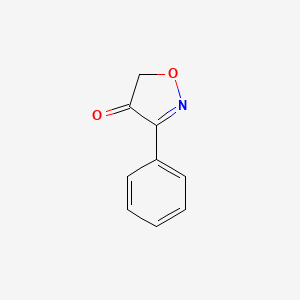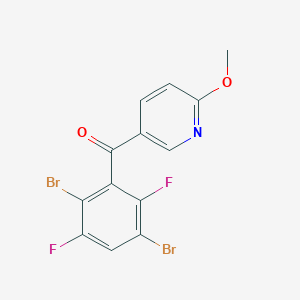![molecular formula C12H8BrNO B15221661 2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
2-Bromodibenzo[b,d]furan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromodibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromodibenzo[b,d]furan-4-amine typically involves the bromination of dibenzofuran followed by amination. One common method involves the use of n-butyllithium and ethylene dibromide in tetrahydrofuran under inert atmosphere conditions . The reaction is carried out at low temperatures (-70°C to 0°C) to ensure selective bromination. The brominated intermediate is then subjected to amination using suitable amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated intermediate is purified using techniques such as recrystallization and column chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromodibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran oxides.
Reduction Products: Dibenzofuran amines.
Coupling Products: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2-Bromodibenzo[b,d]furan-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromodibenzo[b,d]furan-4-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and amine group allows it to participate in various biochemical interactions, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromodibenzofuran: A closely related compound with similar structural features but without the amine group.
2-Bromodibenzofuran: Another related compound with bromine substitution at a different position.
Dibenzofuran: The parent compound without any substituents.
Uniqueness
2-Bromodibenzo[b,d]furan-4-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C12H8BrNO |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
2-bromodibenzofuran-4-amine |
InChI |
InChI=1S/C12H8BrNO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H,14H2 |
Clé InChI |
RXFCVYDHEUWAHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


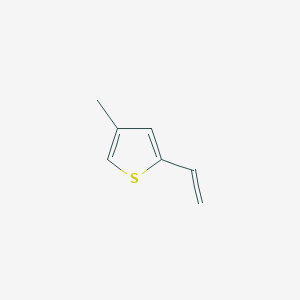


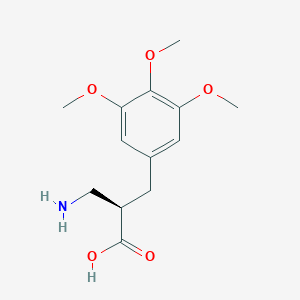
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
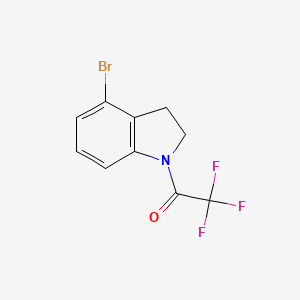
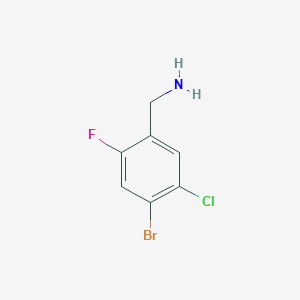
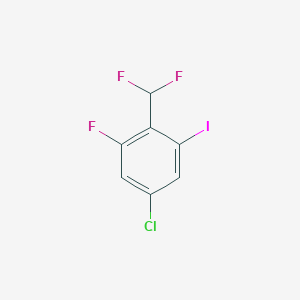
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
